Neryl formate

Description

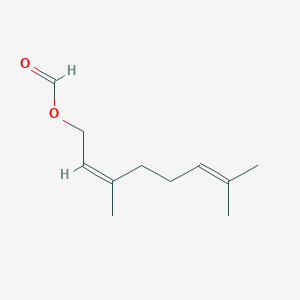

Structure

3D Structure

Properties

IUPAC Name |

[(2Z)-3,7-dimethylocta-2,6-dienyl] formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMZVFJYMPNUCT-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\COC=O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014544 | |

| Record name | Neryl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid/sweet, herbaceous, green, rose odour | |

| Record name | Neryl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/293/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

113.00 to 114.00 °C. @ 15.00 mm Hg | |

| Record name | Neryl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, 1ml in 10 ml 70% alcohol (in ethanol) | |

| Record name | Neryl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/293/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.916-0.917 (15°) | |

| Record name | Neryl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/293/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2142-94-1, 105-86-2 | |

| Record name | Neryl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neryl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-formate, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neryl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neryl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0Z8J413XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neryl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Neryl Formate: A Technical Guide to its Chemical Properties, Structure, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neryl formate (B1220265) ((2Z)-3,7-dimethylocta-2,6-dien-1-yl formate) is a monoterpenoid ester found in various plants and is a significant component of the aggregation pheromone of the American and European house dust mites, Dermatophagoides farinae and D. pteronyssinus.[1][2][3][4][5] This dual role in the natural world, as both a plant volatile and an insect semiochemical, makes it a molecule of interest for researchers in chemical ecology, natural product chemistry, and pest management. This technical guide provides a comprehensive overview of the chemical and physical properties of neryl formate, its molecular structure, methods for its synthesis and isolation, and available spectroscopic data.

Chemical Structure and Identification

This compound is the formate ester of nerol (B1678202), which is the (Z)-isomer of geraniol. The molecule consists of a ten-carbon acyclic monoterpene backbone with two double bonds and a formate ester functional group.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | [(2Z)-3,7-dimethylocta-2,6-dienyl] formate[6] |

| CAS Number | 2142-94-1[6][7][8][9][10] |

| Molecular Formula | C₁₁H₁₈O₂[6][10] |

| Molecular Weight | 182.26 g/mol [6][7][10] |

| InChI | InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3/b11-7-[6] |

| InChIKey | FQMZVFJYMPNUCT-XFFZJAGNSA-N[6][7] |

| SMILES | CC(=CCC/C(=C\COC=O)/C)C[6] |

| FEMA Number | 2776[6][8] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, herbaceous, and green-rose odor.[6] It is largely insoluble in water but soluble in alcohols.[9]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Boiling Point | 113-114 °C @ 15 mmHg | [6] |

| 220-225 °C @ 760 mmHg | [9] | |

| Density | 0.913-0.920 g/cm³ @ 25 °C | [9] |

| 0.916-0.917 g/cm³ @ 15 °C | [6] | |

| Refractive Index | 1.447-1.457 @ 20 °C | [9] |

| 1.456-1.458 | [6] | |

| Flash Point | 98.89 °C (210 °F) TCC | [9] |

| logP (o/w) | 3.5 (est.) | [6] |

| Vapor Pressure | 0.015 mmHg @ 25 °C (est.) | [9] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, particularly NMR, is not widely published. However, mass spectrometry data is available, and computational predictions for NMR and IR have been reported.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a key technique for the identification of this compound in complex mixtures like essential oils and insect extracts.[7][8] The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns.

Table 3: Major Peaks in the EI-Mass Spectrum of this compound

| m/z | Relative Intensity |

| 69.0 | 99.99 |

| 41.0 | 59.89 |

| 68.0 | 21.34 |

| 93.0 | 15.38 |

| 39.0 | 13.32 |

Source: PubChem CID 5354882[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted NMR Data for this compound

| Spectrum | Peak | Predicted Chemical Shift (ppm) | Typical Range (ppm) |

| ¹H NMR | H-C=O Proton | 8.10 | 8.0 - 8.2 |

| ¹³C NMR | C=O Carbon | 161.5 | 160 - 165 |

Source: Benchchem[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the strong absorption of the ester carbonyl group.

Table 5: Predicted and Typical IR Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Typical Range (cm⁻¹) |

| C=O Stretch (Ester) | 1735 | 1720 - 1750 |

Source: Benchchem[7]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the direct esterification of nerol.

This is a classic and well-documented method for synthesizing esters.[7]

-

Principle: The Fischer esterification involves the reaction of a carboxylic acid (formic acid) with an alcohol (nerol) in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (usually the alcohol) is used, and/or the water formed during the reaction is removed.

-

Methodology:

-

To a solution of nerol in a suitable solvent (e.g., toluene (B28343) or using an excess of nerol itself), formic acid is added.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent like diethyl ether or ethyl acetate.

-

The organic phase is washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and unreacted formic acid), and finally with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

-

This method provides a milder alternative to strong acid catalysis.

-

Principle: DCCD is a coupling agent that facilitates the formation of the ester bond by activating the carboxylic acid. It reacts with formic acid to form an activated intermediate, which is then readily attacked by the hydroxyl group of nerol. A byproduct, dicyclohexylurea (DCU), is formed, which is insoluble in most organic solvents and can be easily removed by filtration.

-

Methodology:

-

Nerol and formic acid are dissolved in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

The solution is cooled in an ice bath, and a solution of DCCD in the same solvent is added dropwise with stirring.

-

A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) may be added to increase the reaction rate.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

The precipitated DCU is removed by filtration.

-

The filtrate is washed with dilute acid (e.g., 5% HCl) to remove any remaining DCCD and DMAP, followed by a wash with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified as described above.

-

Isolation from Natural Sources

This compound is a constituent of the essential oils of several plants, such as Pelargonium graveolens (rose geranium).[11][12][13][14][15] It is also a pheromone produced by house dust mites.

-

Principle: Essential oils are complex mixtures of volatile compounds. Isolation of a specific component like this compound typically involves extraction of the oil followed by chromatographic separation.

-

Methodology:

-

Extraction: The essential oil is first extracted from the plant material (e.g., leaves of P. graveolens) using methods like steam distillation or hydrodistillation.[15]

-

Fractionation: The crude essential oil is then subjected to fractionation to separate its components. This can be achieved by:

-

Fractional Distillation under Vacuum: This technique separates compounds based on their boiling points.

-

Column Chromatography: The essential oil is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a mixture of solvents (eluent) is used to move the components through the column at different rates, allowing for their separation. A shallow gradient of a non-polar solvent (like n-hexane) with a more polar solvent (like diethyl ether) can be effective for separating esters.[11]

-

-

Analysis: Fractions are collected and analyzed by GC-MS to identify those containing this compound. Fractions with high purity can be combined.

-

The identification of this compound as a mite pheromone follows a well-established workflow in chemical ecology.[1][2][3][4]

Figure 1. A generalized workflow for the identification of this compound as a pheromone.

Biological Significance

This compound serves as an airborne aggregation pheromone for both the American and European house dust mites.[1][2][3][4][5] This means the compound is released by the mites and attracts other mites to a specific location, facilitating congregation. This biological activity has led to research into its potential use in "lure-and-kill" strategies for managing mite populations, which are a major source of allergens.[1][2][8]

Conclusion

This compound is a well-characterized monoterpenoid with significant roles in both the plant and insect kingdoms. Its chemical and physical properties are well-documented, and established organic synthesis and natural product isolation techniques can be readily applied to obtain pure samples. While detailed experimental spectroscopic data is sparse in the literature, available mass spectrometry and predicted NMR and IR data provide a solid foundation for its identification and characterization. The role of this compound as a key semiochemical in house dust mites underscores its importance and potential for application in pest management strategies, making it a valuable subject for continued research.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Identification of this compound as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Pheromonal Communication in the European House Dust Mite, Dermatophagoides pteronyssinus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2142-94-1 | Benchchem [benchchem.com]

- 8. CA2712506A1 - Lure for mites comprising this compound - Google Patents [patents.google.com]

- 9. This compound, 2142-94-1 [thegoodscentscompany.com]

- 10. This compound | 2142-94-1 | CAA14294 | Biosynth [biosynth.com]

- 11. mdpi.com [mdpi.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 15. Studies on essential oil from rose-scented geranium, Pelargonium graveolens L'Hérit. (Geraniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of Neryl Formate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl formate (B1220265), a monoterpene ester with a characteristic sweet, floral, and citrusy aroma, is a naturally occurring volatile organic compound found in a variety of plant species. This technical guide provides an in-depth overview of the natural occurrence of neryl formate in plants, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a plausible biosynthetic pathway. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the chemical ecology, biosynthesis, and potential applications of this and related natural products.

Natural Occurrence and Quantitative Data

This compound has been identified as a component of the essential oils of several plant species, contributing to their unique aromatic profiles. The concentration of this compound can vary significantly depending on the plant species, geographical location, developmental stage, and the specific plant part analyzed. A summary of the quantitative data for this compound in select plant species is presented below.

Table 1: Quantitative Occurrence of this compound in Various Plant Species

| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference(s) |

| Pelargonium graveolens (Rose Geranium) | Geraniaceae | Leaves | 0.225 - 0.41 | [1] |

| Elsholtzia ciliata | Lamiaceae | Aerial Parts | Present (unquantified) | [2][3] |

| Citrus aurantifolia (Lime) | Rutaceae | Peel | Present (as neryl acetate) | [4] |

| Citrus limon (Lemon) | Rutaceae | Peel/Leaves | Present (as neryl acetate) | [5] |

| Citrus sinensis (Sweet Orange) | Rutaceae | Peel | Present (unquantified) | [6] |

Note: For Citrus species, the presence of neryl acetate (B1210297) is a strong indicator of the presence of nerol (B1678202), the direct precursor to this compound. However, direct quantification of this compound in these species from the reviewed literature is limited.

Experimental Protocols

The extraction and analysis of this compound from plant tissues typically involve the isolation of the essential oil followed by chromatographic separation and identification.

Protocol 1: Extraction of Essential Oils by Hydrodistillation

This protocol is suitable for the extraction of volatile compounds, including this compound, from the aerial parts of plants like Elsholtzia ciliata and the leaves and peels of Citrus species.[7][8]

Materials and Reagents:

-

Fresh or air-dried plant material (e.g., leaves, flowers, peels)

-

Deionized water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collecting vessel

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Weigh a known amount of the plant material (e.g., 100 g) and place it into the round-bottom flask of the Clevenger apparatus.

-

Add deionized water to the flask, ensuring the plant material is fully submerged. The water-to-material ratio can be optimized but is typically around 10:1 (v/w).

-

Set up the Clevenger apparatus with the heating mantle and condenser.

-

Heat the mixture to boiling. The steam and volatilized essential oils will rise into the condenser.

-

The condensate (water and essential oil) will be collected in the graduated tube of the Clevenger apparatus. The less dense essential oil will form a layer on top of the water.

-

Continue the distillation for a predetermined time (e.g., 3-4 hours) or until no more oil is collected.

-

After cooling, carefully collect the essential oil layer.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for the identification and quantification of this compound in essential oil samples.[9][10][11]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., HP-5MS, DB-5)

GC-MS Parameters:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 3°C/min to 180°C.

-

Hold: Maintain at 180°C for 5 minutes.

-

(Note: The temperature program should be optimized based on the specific column and the complexity of the essential oil).

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-500.

Sample Preparation and Analysis:

-

Dilute the essential oil sample in a suitable solvent (e.g., n-hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).

-

Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS system.

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantify the relative percentage of this compound by integrating the peak area of the corresponding chromatogram and dividing it by the total peak area of all identified compounds.

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step process that begins with the production of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the methylerythritol 4-phosphate (MEP) pathway in the plastids.

Caption: Plausible biosynthetic pathway of this compound in plants.

The key steps in the biosynthesis are as follows:

-

Formation of GPP: Geranyl pyrophosphate (GPP), the C10 precursor of all monoterpenes, is formed by the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by GPP synthase.

-

Synthesis of Nerol: GPP is then converted to nerol, a monoterpene alcohol. This reaction is catalyzed by a specific monoterpene synthase, likely a nerol synthase.[12]

-

Esterification to this compound: The final step is the esterification of the hydroxyl group of nerol with a formyl group. This reaction is likely catalyzed by a member of the alcohol acyltransferase (AAT) family of enzymes, which utilize an acyl-CoA donor.[13] While a specific "nerol O-formyltransferase" has not yet been characterized in plants, the existence of other monoterpene alcohol acyltransferases suggests a similar mechanism for this compound synthesis.

Experimental Workflow

The general workflow for the investigation of this compound in plant material is depicted in the following diagram.

Caption: General experimental workflow for this compound analysis.

This workflow begins with the collection of appropriate plant material, followed by the extraction of volatile compounds. The resulting extract is then subjected to GC-MS analysis for the identification and quantification of its components, including this compound.

Conclusion

This compound is a naturally occurring monoterpene ester that contributes to the aromatic profile of several plant species. Its presence has been confirmed in plants from the Geraniaceae, Lamiaceae, and Rutaceae families. While quantitative data is available for some species like Pelargonium graveolens, further research is needed to determine the precise concentrations of this compound in other plants, particularly in various citrus species. The provided experimental protocols for hydrodistillation and GC-MS analysis offer a solid foundation for researchers to investigate the occurrence and quantity of this compound. The proposed biosynthetic pathway, involving the MEP pathway, a nerol synthase, and a putative alcohol acyltransferase, provides a framework for future studies aimed at elucidating the enzymatic machinery responsible for this compound production in plants. A deeper understanding of the natural occurrence and biosynthesis of this compound will not only enhance our knowledge of plant chemical ecology but may also open avenues for its biotechnological production and application in various industries.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 8. web.ist.utl.pt [web.ist.utl.pt]

- 9. vjs.ac.vn [vjs.ac.vn]

- 10. mdpi.com [mdpi.com]

- 11. essencejournal.com [essencejournal.com]

- 12. Identification and Characterization of a Nerol Synthase in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of substrate specificity of plant FatA and FatB acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Neryl Formate from Nerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of neryl formate (B1220265) from its precursor, nerol (B1678202). Neryl formate, a monoterpene ester, is a valuable compound in the flavor and fragrance industry and serves as a key intermediate in the synthesis of various organic molecules. This document details the most common and effective synthetic methodologies, including acid-catalyzed esterification, anhydride-mediated formylation, and dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling. For each method, a detailed experimental protocol is provided, along with a summary of reaction efficiencies and conditions. Furthermore, this guide includes reaction mechanisms and experimental workflows visualized through Graphviz diagrams and provides key spectroscopic data for the characterization of the final product.

Introduction

This compound, the formate ester of nerol, is a naturally occurring organic compound found in various essential oils. Its pleasant, floral, and fruity aroma makes it a sought-after ingredient in the formulation of perfumes, cosmetics, and food flavorings. Beyond its sensory properties, this compound is also a useful building block in organic synthesis. The controlled and efficient synthesis of this compound is, therefore, of significant interest to both academic and industrial researchers.

This guide focuses on the chemical conversion of nerol to this compound, exploring three primary synthetic routes. Each method offers distinct advantages and disadvantages concerning reaction conditions, yield, and scalability. The selection of a particular method will depend on the specific requirements of the researcher, including available reagents, desired purity, and scale of the synthesis.

Synthetic Methodologies

The synthesis of this compound from nerol is primarily achieved through esterification, where the hydroxyl group of nerol reacts with a formylating agent. The most prevalent methods are detailed below.

Acid-Catalyzed Esterification (Fischer Esterification)

This classical method involves the direct reaction of nerol with formic acid in the presence of an acid catalyst. The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the ester.

Anhydride-Mediated Synthesis

A milder and often higher-yielding alternative to acid-catalyzed esterification involves the use of a mixed anhydride (B1165640), such as acetic formic anhydride, as the formylating agent. This method typically proceeds under less harsh conditions.

Dicyclohexylcarbodiimide (DCC) Mediated Esterification

This method utilizes 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification of nerol with formic acid. This approach is known for its mild reaction conditions.[1]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data for the different synthetic methods for producing this compound from nerol.

Table 1: Acid-Catalyzed Esterification of Nerol

| Catalyst | Nerol:Acid Ratio | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Sulfuric Acid (H₂SO₄) | 1:1.2 | 60–80 | 4–6 | 85–92 | ~98.5 |

| p-Toluenesulfonic Acid (PTSA) | 1:1.2 | ~70 | 8–12 | ~88 | ~97.2 |

| Amberlyst-15 | 1:1.2 | ~65 | 8–12 | ~84 | ~96.8 |

Data compiled from literature.

Table 2: Anhydride-Mediated Synthesis of this compound

| Nerol:Anhydride Ratio | Solvent | Time (h) | Yield (%) | Selectivity (%) |

| 1:1.5 | Pyridine | 2 | 95 | 98 |

| 1:2.0 | Dichloromethane (B109758) | 3 | 89 | 92 |

| 1:1.2 | Toluene | 4 | 78 | 85 |

Data compiled from literature.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from nerol via the three methodologies discussed.

Protocol for Acid-Catalyzed Esterification using Sulfuric Acid

Materials:

-

Nerol (1 mole equivalent)

-

Formic acid (1.2 mole equivalents)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.01 mole equivalents)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nerol and formic acid.

-

Slowly add the concentrated sulfuric acid to the stirred mixture.

-

Heat the reaction mixture to 60-80°C and maintain this temperature for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Protocol for Anhydride-Mediated Synthesis using Acetic Formic Anhydride

Materials:

-

Nerol (1 mole equivalent)

-

Acetic formic anhydride (1.5 mole equivalents)

-

Pyridine (solvent and base)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve nerol in pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic formic anhydride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by fractional distillation under reduced pressure.

Protocol for DCC-Mediated Esterification

Materials:

-

Nerol (>97% purity) (1 mole equivalent)

-

Formic acid (1 mole equivalent)

-

1,3-Dicyclohexylcarbodiimide (DCC) (1.1 mole equivalents)

-

Dichloromethane (anhydrous)

-

Diethyl ether

Procedure:

-

Dissolve nerol and formic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add a solution of DCC in dichloromethane dropwise to the cooled mixture with stirring.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

The precipitated dicyclohexylurea (DCU) is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is redissolved in a minimal amount of hexane and filtered again to remove any remaining DCU.

-

The filtrate is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Mandatory Visualizations

Signaling Pathways and Reaction Mechanisms

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Caption: Anhydride-Mediated Synthesis of this compound.

Caption: Mechanism of DCC-Mediated Esterification.

Experimental Workflow

Caption: General Experimental Workflow for this compound Synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Feature | Characteristic Signal |

| ¹H NMR | H-C=O Proton | δ 8.0-8.2 ppm |

| ¹³C NMR | C=O Carbon | δ 160-165 ppm |

| IR Spectroscopy | C=O Stretch (Ester) | 1720-1750 cm⁻¹ |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 182 |

Note: Specific shifts and patterns may vary slightly depending on the solvent and instrument used.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum of this compound will show a characteristic singlet for the formate proton in the downfield region (δ 8.0-8.2 ppm). Other expected signals include those for the vinyl protons, allylic methylene (B1212753) protons, and methyl groups of the nerol backbone.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display a peak for the carbonyl carbon of the ester group between δ 160-165 ppm. The other carbon signals will correspond to the nerol skeleton.

IR (Infrared) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band in the region of 1720-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group.

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of this compound (182.26 g/mol ). The fragmentation pattern will exhibit characteristic losses of fragments from the parent molecule.

Conclusion

This technical guide has outlined three effective methods for the synthesis of this compound from nerol. The choice of method will be dictated by the specific needs of the laboratory, including considerations of yield, purity, cost, and environmental impact. The provided experimental protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis of this important flavor and fragrance compound. Careful execution of these procedures and appropriate analytical characterization will ensure the successful preparation of high-purity this compound for various applications.

References

Neryl Formate (CAS No. 2142-94-1): A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of neryl formate (B1220265) (CAS No. 2142-94-1), a monoterpenoid ester with significant applications in the flavor and fragrance industries, and a critical role in chemical ecology as a semiochemical. This document details its physicochemical properties, synthesis and purification protocols, analytical methodologies, and biological functions, with a focus on its activity as a mite pheromone. All quantitative data is presented in structured tables, and key experimental procedures are described in detail. Visual diagrams are provided for synthetic pathways and biological assay workflows to facilitate understanding.

Chemical and Physical Properties

Neryl formate, the formate ester of nerol (B1678202), is a colorless to pale yellow liquid.[1] Its distinct aroma is characterized as sweet, floral, herbaceous, and green, with notes of rose, geranium, and fruit.[1][2] It is found naturally in various plants, including Daphne odora and Elsholtzia ciliata, and is notably produced by several species of arthropods, particularly mites.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2142-94-1 | [3] |

| Molecular Formula | C₁₁H₁₈O₂ | [4] |

| Molecular Weight | 182.26 g/mol | [3][4] |

| IUPAC Name | [(2Z)-3,7-dimethylocta-2,6-dienyl] formate | [4] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor Profile | Sweet, herbaceous, green, rose, fruity, citrus | [1][2] |

| Taste Profile | Fruity, green, citrus, tropical, floral nuance (at 30 ppm) | [1] |

| Boiling Point | 113.0 - 114.0 °C at 15.00 mmHg | [4] |

| Density | 0.916 - 0.917 g/cm³ (15 °C) | [4] |

| Specific Gravity | 0.913 - 0.920 at 25.00 °C | [2] |

| Refractive Index | 1.456 - 1.458 (20 °C) | [4] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [4][5] |

| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | |

| LogP | 3.250 | [4] |

Synthesis and Purification

The most common laboratory synthesis of this compound is achieved through the esterification of nerol. Two prevalent methods are the Steglich esterification and the Fischer esterification.

Experimental Protocol: Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, allowing for mild reaction conditions.[1][6][7][8][9]

Objective: To synthesize this compound from nerol and formic acid.

Materials:

-

Nerol (>97% purity)

-

Formic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a clean, dry round-bottom flask, dissolve nerol (1.0 eq) and formic acid (1.2 eq) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of DMAP (0.05 - 0.1 eq) to the solution and stir.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of cold DCM or diethyl ether.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure (e.g., 10-15 mmHg) to yield the pure product.

Experimental Protocol: Acid-Catalyzed Fischer Esterification

This classic method involves heating the alcohol and carboxylic acid with a strong acid catalyst. To achieve high yields, an excess of one reactant (typically the alcohol) or removal of water is necessary to drive the equilibrium.[10][11][12][13][14]

Objective: To synthesize this compound via Fischer esterification.

Materials:

-

Nerol

-

Formic acid (in excess, can act as solvent) or an inert solvent like toluene

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Dean-Stark apparatus (if using toluene)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction flask, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask, add nerol (1.0 eq) and a large excess of formic acid (e.g., 5-10 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the nerol weight).

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction by TLC or GC.

-

After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

-

Separate the layers. Wash the organic layer carefully with saturated NaHCO₃ solution until effervescence ceases to neutralize the excess acid. Then wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude ester by vacuum distillation.

Analytical Methods and Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the identification and quantification of this compound in complex mixtures like essential oils or mite extracts.[3]

Table 2: Example GC-MS Parameters for this compound Analysis

| Parameter | Condition | Reference(s) |

| GC System | Agilent 6890 or similar | [6] |

| Column | DB-1 (polydimethylsiloxane), 50 m x 0.32 mm ID, 0.52 µm film | [6] |

| DB-WAX (polyethylene glycol) for polarity comparison | [6] | |

| Injector | Cool-on-column | [6] |

| Carrier Gas | Helium or Hydrogen | [6] |

| Oven Program | Example: 30 °C (hold 0.5 min), then 10 °C/min to 230 °C (hold 30 min) | [6] |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | [6] |

| MS Mode | Electron Ionization (EI) at 70 eV | [4] |

Table 3: Mass Spectrometry (EI) Fragmentation Data

| m/z | Relative Intensity (%) | Interpretation |

| 69 | 99.99 | [C₅H₉]⁺, Isoprenyl cation (base peak) |

| 41 | 59.89 | [C₃H₅]⁺, Allyl cation |

| 68 | 21.34 | Loss of formic acid from molecular ion (M-46), [C₁₀H₁₆]⁺ |

| 93 | 15.38 | [C₇H₉]⁺ fragment |

| 39 | 13.32 | [C₃H₃]⁺ fragment |

| Data sourced from PubChem CID 5354882.[4] |

Table 4: Kovats Retention Indices (RI)

| Column Type | RI Value | Reference(s) |

| Standard Non-polar | 1256 - 1272 | [4] |

| Standard Polar | 1641 - 1708 | [4] |

Spectroscopic Data

While complete, experimentally verified public spectra are scarce, typical chemical shifts and absorption bands can be predicted based on the molecular structure.

Table 5: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value/Range | Reference(s) |

| ¹H NMR | H-C=O Proton (formate) | δ 8.0 - 8.2 ppm | [3] |

| ¹³C NMR | C=O Carbon (formate) | δ 160 - 165 ppm | [3] |

| IR Spectroscopy | C=O Stretch (ester) | 1720 - 1750 cm⁻¹ | [3] |

| C-O Stretch | 1100 - 1200 cm⁻¹ | [3] | |

| =C-H Stretch | > 3000 cm⁻¹ | [3] | |

| C-H Stretch (alkyl) | 2850 - 2975 cm⁻¹ | [3] |

Biological Activity: Pheromone Function

This compound is a well-documented semiochemical in various mite species. Its function is species-dependent, acting as either an alarm pheromone, inducing dispersal, or an aggregation pheromone, promoting congregation.[3]

-

Alarm Pheromone: In species like the cheese mite (Tyrophagus putrescentiae) and the bulb mite (Rhizoglyphus robini), this compound triggers a dispersal response to threats.[3]

-

Aggregation Pheromone: In the American house dust mite (Dermatophagoides farinae) and European house dust mite (Dermatophagoides pteronyssinus), it acts as an airborne aggregation pheromone, crucial for mating and forming protective clusters.[3]

Table 6: this compound Production in House Dust Mites

| Mite Species | Sex | This compound per Mite (ng) | Reference(s) |

| D. farinae | Male | 1.32 ± 0.2 | [6] |

| D. farinae | Female | 3.3 ± 0.3 | [6] |

| D. pteronyssinus | Male | 0.5 ± 0.01 | [6] |

| D. pteronyssinus | Female | 1.13 ± 0.11 | [6] |

Experimental Protocol: Y-Tube Olfactometer Bioassay

This protocol is used to assess the behavioral response of mites to volatile compounds like this compound.

Objective: To determine if this compound acts as an attractant for house dust mites.

Materials:

-

Y-tube olfactometer

-

Purified air source with flow control

-

House dust mites (D. farinae or D. pteronyssinus)

-

Synthetic this compound

-

Hexane (B92381) (or other suitable solvent)

-

Filter paper strips

-

Micro-pipettes

Procedure:

-

Set up the Y-tube olfactometer, ensuring a constant, gentle flow of purified air through both arms.

-

Prepare the test sample by applying a known amount of this compound (e.g., 10 ng or 100 ng) dissolved in a small volume of hexane onto a filter paper strip.

-

Prepare a control sample by applying only the solvent (hexane) to another filter paper strip.

-

Allow the solvent to evaporate completely from both strips.

-

Place the treatment strip in one arm of the olfactometer and the control strip in the other arm.

-

Introduce a single mite at the base of the Y-tube.

-

Observe the mite's behavior, recording which arm it chooses (first entry past a designated line) and the time taken to make the choice. A non-choice is recorded if the mite remains inactive for a set period (e.g., 5 minutes).

-

Repeat the experiment with a new mite for a statistically significant number of replicates (e.g., n=20-40).

-

Randomize the position of the treatment and control arms between replicates to avoid positional bias.

-

Analyze the choice data using a statistical test, such as a Chi-squared (χ²) test for goodness-of-fit, to determine if there is a significant preference for the arm containing this compound.

Safety and Handling

The safety information for this compound is inconsistent across suppliers. Users should exercise caution and consult the specific Safety Data Sheet (SDS) provided with their material.

-

One supplier (Pfaltz & Bauer) classifies the substance as an irritant and harmful, with hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[7] Recommended personal protective equipment (PPE) includes safety goggles, impervious gloves, and use in a chemical fume hood.[7]

-

Other sources state that the substance does not meet the criteria for classification or that no major hazards have been found.[2]

-

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded there is "no safety concern at current levels of intake when used as a flavouring agent".[4]

Given the conflicting information, it is prudent to handle this compound with standard laboratory precautions for chemical irritants, including the use of appropriate PPE, until its toxicological properties are more thoroughly clarified. Store in a tightly closed container in a dry, well-ventilated place.[7]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound, 2142-94-1 [thegoodscentscompany.com]

- 3. This compound | 2142-94-1 | Benchchem [benchchem.com]

- 4. This compound | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 2142-94-1 [m.chemicalbook.com]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 10. cerritos.edu [cerritos.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. Fischer Esterification [organic-chemistry.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Neryl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neryl formate (B1220265), a monoterpenoid ester, is a naturally occurring compound found in various plants and is notably recognized for its role as an aggregation pheromone in certain species of house dust mites.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of neryl formate, including detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific disciplines who may be interested in the unique characteristics and potential applications of this molecule.

Chemical Identity

-

IUPAC Name: [(2Z)-3,7-dimethylocta-2,6-dienyl] formate[1]

-

Synonyms: cis-3,7-Dimethyl-2,6-octadien-1-ol formate, (Z)-3,7-Dimethyl-2,6-octadienyl formate, Neryl methanoate[1]

-

CAS Number: 2142-94-1[1]

-

Molecular Formula: C₁₁H₁₈O₂[1]

-

Molecular Weight: 182.26 g/mol [1]

Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, herbaceous, and green aroma.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, herbaceous, green, rose | [1] |

| Boiling Point | 113-114 °C at 15 mmHg | [1] |

| Density | 0.913-0.920 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.447-1.457 at 20 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol | [1] |

| Vapor Pressure | 0.015 mmHg at 25 °C (estimated) | [2] |

| Flash Point | 98.89 °C (210.00 °F) | [2] |

Chemical Properties and Reactivity

This compound is an ester and thus exhibits reactivity typical of this functional group. Key chemical characteristics are summarized in Table 2.

Table 2: Chemical Properties and Reactivity of this compound

| Property | Description | Reference(s) |

| Stability | Stable under normal conditions. Can be sensitive to heat. | [3] |

| Reactivity | Susceptible to hydrolysis under acidic or basic conditions to yield nerol (B1678202) and formic acid. | [4][5] |

| Hazardous Reactions | No specific hazardous reactions have been widely reported. | [2] |

Hydrolysis

Under aqueous acidic or basic conditions, this compound can undergo hydrolysis to yield nerol and formic acid. The kinetics of this reaction are influenced by temperature and pH.[4][6]

Stability

Stability studies are crucial for determining the shelf-life and appropriate storage conditions for this compound.[7][8] As an ester, it may be prone to degradation through hydrolysis, especially in the presence of moisture and at elevated temperatures.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of nerol with formic acid, using an acid catalyst.[9][10][11]

Materials:

-

Nerol

-

Formic acid (excess)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (for extraction)

-

5% Sodium bicarbonate solution (for washing)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nerol and an excess of formic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[9]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.[10]

References

- 1. This compound | C11H18O2 | CID 5354882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 2142-94-1 [thegoodscentscompany.com]

- 3. This compound | 2142-94-1 | Benchchem [benchchem.com]

- 4. Kinetic studies of alkyl formate hydrolysis using formic acid as a catalyst [diva-portal.org]

- 5. Formate ester formation in amide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. youtube.com [youtube.com]

- 9. cerritos.edu [cerritos.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Neryl Formate: A Comprehensive Technical Guide on its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neryl formate (B1220265), a monoterpene ester, is a naturally occurring compound found in various plants and is a semiochemical in several mite species. While its role as a pheromone is well-documented, its broader pharmacological activities remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on the biological activity and function of neryl formate. It details its established role in chemical ecology, including quantitative data on its pheromonal effects and the experimental protocols used for its investigation. Furthermore, this document explores the potential for other biological activities, such as antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, by examining studies on structurally related compounds. Detailed experimental methodologies for key assays are provided to facilitate future research into the pharmacological potential of this compound.

Introduction

This compound ((2Z)-3,7-dimethylocta-2,6-dien-1-yl formate) is a volatile organic compound with a characteristic sweet, floral, and fruity aroma.[1][2] It is a constituent of essential oils from plants such as Pelargonium graveolens (rose geranium) and has been identified in Daphne odora and Elsholtzia ciliata.[3] Beyond its presence in the plant kingdom, this compound plays a crucial role in the chemical communication of various mite species, acting as both an alarm and an aggregation pheromone.[3][4]

Despite its established function in chemical ecology and its use as a fragrance and flavoring agent, the broader pharmacological potential of this compound has not been extensively investigated.[2] This guide aims to consolidate the existing knowledge on the biological activity of this compound and to provide a framework for future research by detailing relevant experimental protocols and highlighting potential areas of investigation based on the activities of related compounds.

Known Biological Activity and Function: Pheromonal Effects in Mites

The most well-documented biological function of this compound is its role as a semiochemical in astigmatid mites. Depending on the species, it can elicit opposing behaviors: alarm and aggregation.

Alarm Pheromone

In several species of stored product and bulb mites, such as Tyrophagus putrescentiae (cheese mite) and Rhizoglyphus robini (bulb mite), this compound functions as an alarm pheromone.[3] When released in response to a threat, it triggers a dispersal response, causing nearby mites to scatter.[3]

Aggregation Pheromone

Conversely, in the American house dust mite (Dermatophagoides farinae) and the European house dust mite (Dermatophagoides pteronyssinus), this compound acts as an airborne aggregation pheromone.[4][5] It attracts both males and females, promoting congregation, which is significant for mating and protection.[4]

Quantitative Data on Pheromonal Activity

The following table summarizes the quantitative data on the pheromonal activity of this compound in various mite species.

| Mite Species | Pheromone Type | Effective Dose/Concentration | Observed Response | Reference |

| Dermatophagoides farinae | Aggregation | 100 ng (males), 10 ng (females) | Significant attraction in Y-tube olfactometer | [4][5] |

| Dermatophagoides pteronyssinus | Aggregation | 10 ng (males), 10 ng & 100 ng (females) | Significant attraction in Y-tube olfactometer | [5] |

| Tyroborus lini | Alarm | 0.05–1 ng | Active dispersal | [6] |

| Rhizoglyphus setosus | Alarm | Not specified | Alarm response | [4] |

| Tyrophagus putrescentiae | Alarm | Not specified | Alarm response | [4] |

Potential Pharmacological Activities

While direct studies on the antimicrobial, anti-inflammatory, antioxidant, and anticancer activities of this compound are lacking, research on structurally related compounds and essential oils containing this compound suggests that it may possess such properties.

Potential Antimicrobial Activity

Esters of fatty acids and polyhydric alcohols have demonstrated antimicrobial properties, primarily against Gram-positive bacteria. While sodium formate has shown limited inhibitory effects on its own, its combination with formic acid is more effective.[7] The essential oil of Pelargonium graveolens, which contains this compound, has shown antibacterial and antifungal activity.[8][9]

Potential Anti-inflammatory Activity

Fumaric acid esters are known to have anti-inflammatory effects.[10] Linalool and linalyl acetate, structurally related to nerol (B1678202) and neryl acetate, have demonstrated anti-inflammatory properties in animal models.[11] Given that this compound is an ester of nerol, it is plausible that it could exhibit similar activity.

Potential Antioxidant Activity

The essential oil of Pelargonium graveolens has been reported to possess antioxidant activity.[8] Studies on resveratrol (B1683913) and its long-chain fatty acid esters have shown that esterification can enhance antioxidant properties.[12]

Potential Anticancer and Cytotoxic Activity

Various monoterpenes and their derivatives have been investigated for their anticancer properties.[10] While formate itself has not been shown to be cytotoxic at physiological pH, some fatty acid esters have exhibited anticancer activity against various cell lines.[13][14]

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the study of this compound's biological activity.

Pheromone Bioassay: Y-Tube Olfactometer

This protocol is adapted from studies on house dust mites.[4][5]

Objective: To determine the behavioral response (attraction or repulsion) of mites to this compound.

Materials:

-

Y-tube olfactometer

-

Air pump

-

Flow meter

-

Charcoal filter

-

Humidifier (e.g., gas washing bottle with distilled water)

-

Filter paper discs

-

This compound solution in a suitable solvent (e.g., hexane)

-

Solvent control

-

Mites of the target species

Procedure:

-

Set up the Y-tube olfactometer with a continuous flow of clean, humidified air through both arms.

-

Apply a known concentration of this compound solution to a filter paper disc and allow the solvent to evaporate.

-

Place the treated filter paper in one arm of the olfactometer (treatment arm).

-

Place a filter paper disc treated only with the solvent in the other arm (control arm).

-

Introduce a single mite at the base of the Y-tube.

-

Observe the mite's movement for a set period and record which arm it enters and the time taken to make a choice.

-

Repeat the experiment with a sufficient number of mites to obtain statistically significant data.

-

Randomize the position of the treatment and control arms between trials to avoid positional bias.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and quantification of this compound in biological samples.[4]

Objective: To identify and quantify this compound in mite extracts or essential oils.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-1 or equivalent)

-

Helium carrier gas

-

Sample extract (e.g., hexane (B92381) extract of mites)

-

This compound standard

-

Internal standard (e.g., n-tetradecane)

Procedure:

-

Sample Preparation: Prepare a hexane extract of the biological material. Concentrate the extract under a gentle stream of nitrogen if necessary.

-

GC-MS Analysis:

-

Injector: Cool-on-column or split/splitless.

-

Oven Temperature Program: e.g., hold at 30°C for 1 min, then ramp to 230°C at 10°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Scan mode (e.g., m/z 35-400) for identification.

-

-

Identification: Compare the mass spectrum and retention time of the peak of interest in the sample with that of an authentic this compound standard. Co-injection with the standard can be used for confirmation.

-

Quantification: Prepare a calibration curve using the this compound standard and an internal standard. Calculate the concentration of this compound in the sample based on the peak area ratios.

In Vitro Assay Protocols for Potential Pharmacological Activities

The following are generalized protocols for assays that can be used to screen this compound for various biological activities.

Objective: To assess the ability of this compound to inhibit the growth of microorganisms.[15][16]

Materials:

-

Bacterial or fungal strains

-

Appropriate agar (B569324) medium (e.g., Mueller-Hinton agar for bacteria)

-

Sterile Petri dishes

-

This compound solution at various concentrations

-

Positive control (e.g., standard antibiotic)

-

Negative control (solvent)

-

Sterile cork borer

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Evenly spread the inoculum over the surface of the agar plate to create a lawn.

-

Use a sterile cork borer to create wells in the agar.

-

Add a fixed volume of the this compound solution, positive control, and negative control to separate wells.

-

Incubate the plates under appropriate conditions for the test microorganism.

-

Measure the diameter of the zone of inhibition around each well.

Objective: To determine the free radical scavenging activity of this compound.[1][2]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol

-

This compound solution at various concentrations

-

Positive control (e.g., ascorbic acid or Trolox)

-

Spectrophotometer

Procedure:

-

In a microplate or cuvette, mix the DPPH solution with different concentrations of the this compound solution or the positive control.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity.

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.[3][5]

Materials:

-

Cancer cell line(s) and normal cell line (for comparison)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound solution at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm.

-

Calculate the cell viability as a percentage of the untreated control.

Objective: To assess the potential in vitro anti-inflammatory activity of this compound by measuring the inhibition of heat-induced protein denaturation.[17][18]

Materials:

-

Egg albumin or bovine serum albumin (BSA)

-

Phosphate buffered saline (PBS, pH 6.4)

-

This compound solution at various concentrations

-

Positive control (e.g., diclofenac (B195802) sodium)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing PBS, albumin solution, and different concentrations of this compound or the positive control.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 10 minutes.

-

After cooling, measure the turbidity of the solutions by reading the absorbance at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the study of this compound.

Caption: Experimental workflow for the analysis of this compound.

Caption: Proposed biosynthesis of this compound via a Baeyer-Villiger monooxygenase.

Conclusion and Future Directions

This compound is a biologically active molecule with a well-established role as a pheromone in mite communication. The quantitative data and experimental protocols related to its pheromonal activity provide a solid foundation for further research in chemical ecology. However, the broader pharmacological potential of this compound remains a nascent field of study.

Based on the biological activities of structurally related monoterpenes and esters, there is a strong rationale for investigating the antimicrobial, anti-inflammatory, antioxidant, and anticancer properties of this compound. The detailed experimental protocols provided in this guide offer a starting point for such investigations.

Future research should focus on:

-

Systematic screening: Utilizing the in vitro assays described to systematically evaluate the pharmacological activities of pure this compound.

-

Mechanism of action: Elucidating the molecular mechanisms underlying any observed biological activities.

-

In vivo studies: Validating in vitro findings through appropriate animal models.

-

Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its potential therapeutic effects.

A thorough investigation into these areas could unlock the full potential of this compound as a bioactive compound for applications in the pharmaceutical and biotechnology industries.

References

- 1. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. merckmillipore.com [merckmillipore.com]

- 4. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. The Phytochemical Composition, Biological Effects and Biotechnological Approaches to the Production of High-Value Essential Oil from Geranium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fumaric acid esters are effective in chronic experimental autoimmune encephalomyelitis and suppress macrophage infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. Studies on the Anticancer and Antioxidant Activities of Resveratrol and Long-Chain Fatty Acid Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistnotes.com [chemistnotes.com]

- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. medwinpublishers.com [medwinpublishers.com]

Neryl Formate as an Arthropod Pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neryl formate (B1220265), a monoterpene ester, is a significant semiochemical in the chemical communication of various arthropods, primarily within the class Arachnida, subclass Acari (mites). It functions as both an aggregation and an alarm pheromone, playing a crucial role in behaviors such as congregation for mating, defense against environmental threats, and dispersal. While its presence has been identified in some plant essential oils, its role as a pheromone in true insects (class Insecta) is not well-documented. This technical guide provides an in-depth overview of neryl formate's role as an arthropod pheromone, with a strong focus on its activity in mites. It covers the chemical properties, biosynthesis, and behavioral effects of this compound, and provides detailed experimental protocols for its study. This guide is intended for researchers, scientists, and professionals in drug development and pest management who are interested in leveraging semiochemicals for novel control strategies.

Introduction